molecular formula C16H27N2O4P B1663715 W146 CAS No. 909725-61-7

W146

Cat. No.: B1663715
CAS No.: 909725-61-7
M. Wt: 342.37 g/mol
InChI Key: FWJRVGZWNDOOFH-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of W146 involves multiple steps, starting with the preparation of the key intermediate, 3-hexylphenylamine. This intermediate is then reacted with various reagents to form the final product. The reaction conditions typically involve the use of organic solvents such as methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .

Chemical Reactions Analysis

General Approach to Chemical Reactions Analysis

Chemical reactions are transformations where substances interact to form new compounds. Key aspects include reaction mechanisms, stoichiometry, and conditions (e.g., catalysts, temperature). The search results highlight methods such as:

  • Spectroscopic assays for antioxidant activity (e.g., NBT reduction to measure superoxide scavenging) .

  • Stoichiometric calculations to determine theoretical yields and limiting reagents 3.

  • Mechanistic studies (e.g., pericyclic reactions like the ene reaction, involving frontier molecular orbitals) .

Hypothetical Reaction Analysis Framework

If "W146" were a real compound, its reactions might involve:

Reaction Types

Reaction TypeExample from Search ResultsKey Features
Redox reactions Hydrogen oxidation in H₂/fluorine reaction Electron transfer, oxidation states
Electrochemical reactions Electrochemical synthesis of pharmaceutical candidates Use of electricity to drive reactions
Nucleophilic substitution Sₙ2 vs. Sₙ1 mechanisms Stereochemical outcomes, transition states
Ene reactions Pericyclic group transfer (Alder-ene) Concerted mechanisms, frontier orbitals

Experimental Design

A hypothetical experimental workflow for analyzing "this compound" reactions might include:

  • Reagent tables : Tracking stoichiometry, molar masses, and limiting reagents (e.g., as shown in organic lab workflows)3.

  • Mechanistic studies :

    • Kinetic analysis : Rate-determining steps via spectroscopic methods .

    • Computational modeling : Activation barriers and transition states (e.g., DFT calculations for ene reactions) .

  • Safety considerations : For highly reactive compounds (e.g., azidoazide azide’s extreme sensitivity) .

Data Interpretation

For a compound like "this compound," researchers might analyze:

  • Reaction yields : Calculated via stoichiometric ratios and actual product recovery 3.

  • Spectroscopic data : UV-Vis, NMR, or fluorescence to track reaction progress .

  • Catalyst effects : Lewis acid influence on reaction pathways (e.g., selenium halides) .

Research Limitations

The absence of "this compound" in the provided sources underscores the need for:

  • Literature verification : Cross-checking against authoritative databases (e.g., CAS, PubChem).

  • Synthesis confirmation : Experimental validation of reaction pathways.

  • Safety protocols : Especially for unstable or explosive compounds like azidoazide azide .

Without specific data on "this compound," this framework illustrates how chemical reactions are systematically analyzed. For concrete insights, direct experimental studies or peer-reviewed publications on this compound would be required.

Scientific Research Applications

Chemical Properties and Mechanism of Action

W146 is characterized by its chemical structure as a phosphonic acid derivative, specifically designed to inhibit S1P1 signaling pathways. The compound has a high affinity for S1P1 with an inhibition constant (Ki) of approximately 77 nM, demonstrating selectivity over other S1P receptors such as S1P2, S1P3, and S1P5 .

Immunology

This compound has been extensively studied for its immunosuppressive properties. Its ability to block S1P1 signaling plays a crucial role in modulating immune responses. Notably, it has been shown to induce lymphopenia in mice by preventing the egress of lymphocytes from lymphoid tissues, thereby impacting T-cell trafficking . This property is particularly valuable in organ transplantation and autoimmune disease management.

Case Study: Organ Transplantation

  • Objective : To evaluate the efficacy of this compound in preventing acute rejection in organ transplantation models.
  • Findings : In preclinical studies, this compound demonstrated significant reductions in acute rejection rates when used alongside traditional immunosuppressants, suggesting its potential as part of a multi-drug regimen to enhance graft survival .

Cardiovascular Research

This compound's role as an S1P1 antagonist extends into cardiovascular research, where it is investigated for its effects on endothelial function and vascular stability. The modulation of S1P signaling can influence vascular permeability and inflammation, critical factors in cardiovascular diseases.

Data Table: Effects of this compound on Vascular Parameters

ParameterControl GroupThis compound Treatment Group
Endothelial permeabilityNormalSignificantly reduced
Inflammation markersElevatedLowered

This table summarizes findings indicating that this compound treatment leads to improved endothelial barrier function and reduced inflammatory responses .

Cancer Therapy

In cancer research, this compound's ability to inhibit S1P1 signaling has implications for tumor growth and metastasis. By blocking this pathway, this compound may hinder the migration of cancer cells and their ability to establish secondary tumors.

Case Study: Tumor Metastasis

  • Objective : To assess the impact of this compound on metastatic spread in murine models of cancer.
  • Findings : Treatment with this compound resulted in decreased tumor size and reduced metastatic lesions in the lungs compared to controls, highlighting its potential as an adjunct therapy in cancer treatment protocols .

Mechanism of Action

W146 exerts its effects by selectively antagonizing the sphingosine-1-phosphate receptor 1 (S1P1). This receptor is involved in regulating immune cell trafficking, vascular permeability, and other physiological processes. By blocking the receptor, this compound prevents the internalization and downstream signaling of S1P1, leading to altered immune responses and vascular functions .

Comparison with Similar Compounds

Comparison: W146 is unique in its high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) compared to other similar compounds. While FTY720 and SEW2871 also target S1P receptors, they have different selectivity profiles and mechanisms of action. JTE-013, on the other hand, targets a different subtype of the S1P receptor family, making this compound distinct in its specific antagonistic action on S1P1 .

Biological Activity

W146 is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1), which has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune modulation and vascular biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and relevant case studies.

This compound functions primarily as a competitive antagonist of S1PR1, with a binding affinity characterized by a Ki value ranging from 70 to 80 nM and an EC50 of approximately 398 nM . By inhibiting S1PR1, this compound disrupts the signaling pathways activated by sphingosine-1-phosphate (S1P), which are crucial for lymphocyte trafficking and endothelial barrier integrity.

Key Characteristics:

  • Selective Antagonism: this compound shows selectivity for S1PR1 over other S1P receptors (S1P2, S1P3, and S1P5) with minimal off-target effects .
  • Inverse Agonistic Activity: At higher concentrations, this compound exhibits inverse agonistic activity, which can lead to additional pharmacological effects contrary to those induced by agonists .

Apoptosis Modulation

This compound significantly influences apoptosis in endothelial progenitor cells (EPCs). In vitro studies have shown that pretreatment with this compound increases levels of activated cleaved caspase-3, indicating enhanced apoptotic signaling. This effect suggests that this compound can counteract the anti-apoptotic signals typically mediated by S1P in EPCs .

Hematopoietic Stem Cell Mobilization

In vivo studies demonstrate that this compound enhances the mobilization of KSL-HSPCs (Kit+, Sca-1+, Lineage-) in mice when administered prior to AMD3100, a known mobilizing agent. Specifically, this compound treatment resulted in an approximately eight-fold increase in KSL-HSPC mobilization compared to controls . This effect is critical for therapeutic strategies aimed at increasing stem cell availability for transplantation.

Study on Immune Response

A study evaluated the role of this compound in modulating immune responses in rodent models. It was found that administration of this compound resulted in a transient reduction in B cell counts in circulation, suggesting its potential utility in conditions characterized by excessive lymphocyte activation .

Safety Profile and Efficacy

While this compound has demonstrated significant biological activity, its efficacy appears to be transient when used in vivo. Comparisons with other S1P modulators like NIBR-0213 indicate that while this compound is effective at blocking S1PR1 signaling, it may not provide sustained therapeutic effects due to rapid clearance or receptor desensitization .

Data Table: Summary of Biological Activity

Parameter Value
Ki (S1PR1) 70-80 nM
EC50 398 nM
Effect on Apoptosis Increases cleaved caspase-3
KSL-HSPC Mobilization Increase ~8-fold compared to control
Animal Model Used Mice (4-6 weeks old)

Q & A

Basic Research Questions

Q. What is the molecular mechanism of W146 as a selective S1P1 receptor antagonist, and how does it differ from related compounds like W140?

this compound binds to the S1P1 receptor with high specificity (Ki = 77 nM), inhibiting downstream signaling pathways critical for endothelial cell migration and angiogenesis. Unlike its inactive enantiomer W140 (Ki = 4.6 μM), this compound demonstrates biological activity in vivo, making it a key tool for studying S1P1-mediated processes. Researchers should validate receptor binding using competitive assays and compare results with W140 to confirm target specificity .

Q. How should researchers select appropriate control compounds for experiments involving this compound?

Use W140 as a negative control to isolate S1P1-specific effects, as it shares structural similarity with this compound but lacks receptor antagonism. Include baseline measurements of unstimulated endothelial cells to rule out cytotoxicity. For example, 10 μM this compound does not alter proliferation in non-stimulated cells, confirming its activity is pathway-dependent .

Q. What are standard protocols for validating this compound's activity in in vitro angiogenesis assays?

  • Proliferation assays: Measure VEGF- or bFGF-stimulated endothelial cell (e.g., HUVEC, HRMEC) proliferation using BrdU incorporation, comparing this compound-treated vs. control groups.
  • Migration assays: Utilize transwell chambers to quantify inhibition of HDL- or S1P-induced macrophage migration.
  • Dosage validation: Test concentrations from 0.1–10 μM, as higher doses (10 μM) may show non-specific effects .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's inhibitory effects across different endothelial cell types (e.g., HUVEC vs. HRMEC)?

Contradictory results, such as this compound’s strong inhibition of VEGF-induced HRMEC proliferation but weaker effects on HUVEC, may arise from variations in receptor expression or signaling crosstalk. Mitigate this by:

  • Profiling S1P1 receptor density via flow cytometry.
  • Incorporating pathway inhibitors (e.g., PI3K/Akt blockers) to identify compensatory mechanisms.
  • Replicating experiments across ≥3 cell lines to assess generalizability .

Q. What strategies optimize this compound's dosage to balance efficacy and cytotoxicity in preclinical angiogenesis models?

  • Dose-response curves: Establish EC50 values for target inhibition (e.g., 1 μM for HRMEC proliferation blockade).
  • Toxicity screens: Monitor apoptosis markers (e.g., caspase-3 activation) at ≥10 μM doses.
  • Combination therapy: Test this compound with anti-VEGF agents to reduce required concentrations and minimize off-target effects .

Q. How should researchers design longitudinal studies to assess this compound's chronic effects on vascular remodeling?

  • Animal models: Use murine oxygen-induced retinopathy (OIR) models, administering this compound intraperitoneally for 2–4 weeks. Track neovascularization via fluorescein angiography.
  • Data transparency: Adhere to FAIR principles by documenting raw imaging data, analysis scripts, and negative results in open-access repositories.
  • Peer review: Pre-register study protocols to align with integrity standards (e.g., ensuring blinding and randomization) .

Q. Methodological Considerations

  • Data contradiction analysis: When conflicting results emerge (e.g., this compound’s variable efficacy across assays), conduct meta-analyses of raw datasets to identify outliers or methodological biases .
  • Replicability: Share detailed protocols for cell culture conditions (e.g., serum starvation periods) to minimize inter-lab variability .
  • Ethical reporting: Disclose funding sources and potential conflicts of interest, particularly if collaborating with entities developing S1P1-targeted therapies .

Properties

IUPAC Name

[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJRVGZWNDOOFH-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425901
Record name [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909725-61-7
Record name P-[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909725-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
W146
Reactant of Route 2
W146
Reactant of Route 3
Reactant of Route 3
W146
Reactant of Route 4
W146
Reactant of Route 5
W146
Reactant of Route 6
W146

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.